Bioreducible Disulfide Bond: Structural Differentiation from Leading Clinical Lipidoids
113-O16B is an ionizable cationic lipidoid that features a disulfide bond in each of its four hydrophobic tails . This is a key structural differentiator from the leading clinical ionizable lipids SM-102 (used in Moderna's Spikevax), ALC-0315 (used in Pfizer-BioNTech's Comirnaty), and DLin-MC3-DMA (used in Onpattro), which lack bioreducible disulfide bonds and rely on different endosomal escape mechanisms [1]. The disulfide bond is designed to be cleaved in the reducing environment of the endosome/cytosol, promoting LNP disassembly and efficient release of the mRNA payload [2].
| Evidence Dimension | Presence of Bioreducible Disulfide Linker |
|---|---|
| Target Compound Data | Four disulfide bonds per molecule (present in each tail) |
| Comparator Or Baseline | SM-102: 0; ALC-0315: 0; DLin-MC3-DMA: 0 [1] |
| Quantified Difference | Qualitative structural difference |
| Conditions | Chemical structure analysis |
Why This Matters
This structural feature is hypothesized to confer a unique intracellular release mechanism, potentially leading to higher functional delivery of mRNA payloads compared to non-reducible lipidoids.
- [1] Kim, M., Jeong, M., Hur, S., et al. (2025). Impact of ionizable lipid type on the pharmacokinetics and biodistribution of mRNA-lipid nanoparticles after intravenous and subcutaneous injection. Journal of Controlled Release. View Source
- [2] Tanaka, H., Sakurai, Y., Anindita, J., & Akita, H. (2020). Development of a Library of Disulfide Bond-Containing Cationic Lipids for mRNA Delivery. Pharmaceutics, 12(2), 140. View Source
